3-Methylpiperazin-2-one
Overview
Description
- Name : ®-3-Methylpiperazin-2-one
- CAS Registry Number : 922178-61-8
- Molecular Formula : C<sub>5</sub>H<sub>10</sub>N<sub>2</sub>O
- Molecular Weight : 114.15 g/mol
- Synonyms : ®-3-Methylpiperazin-2-one is a heterocyclic compound with potential pharmaceutical applications. It belongs to the piperazine family and contains a five-membered ring with a nitrogen atom.
Synthesis Analysis
- The synthesis of ®-3-Methylpiperazin-2-one can be achieved through various methods, including cyclization reactions, Ugi reactions, and ring opening of aziridines. Further research is needed to explore novel synthetic routes.
Molecular Structure Analysis
- The molecular structure of ®-3-Methylpiperazin-2-one consists of a piperazine ring with an additional methyl group. The stereochemistry is crucial for its biological activity.
Chemical Reactions Analysis
- ®-3-Methylpiperazin-2-one can participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and condensations. Investigating its reactivity is essential for drug development.
Physical And Chemical Properties Analysis
- Density : 0.992 g/cm³ (20°C)
- Solubility : Freely soluble in water (302 g/L) at 25°C
- Melting Point : Not specified
- Boiling Point : Not specified
Scientific Research Applications
Synthesis and Pharmacological Activity
3-Methylpiperazin-2-one has been utilized in the synthesis of various pharmacologically active compounds. For example, it has been used in the creation of 2-aryl or alkyl substituted hexahydroimidaso[1,5-a]pyrazin-3(2H)-ones, which have shown potential for anti-inflammatory, coronary dilator, and central nervous system depressant activities (Omodei-sale & Toja, 1975).
ABCB1 Inhibitors
3-Methylpiperazin-2-one has been part of the molecular structure in the development of ABCB1 inhibitors. These inhibitors are designed to target the ABCB1 protein, which plays a critical role in drug resistance, especially in cancer treatment. The effectiveness of these compounds has been tested and confirmed in various biological assays (Colabufo et al., 2008).
Supramolecular Architecture
In crystallography and material science, 3-Methylpiperazin-2-one has been employed to study hydrogen-bonding interactions and crystal structures. Its role in forming multi-component hydrogen-bonding salts with aromatic carboxylic acids contributes to understanding diverse 3D net supramolecular architectures (Yu et al., 2015).
Dopamine Receptor Research
Compounds derived from 3-Methylpiperazin-2-one have been explored for their interaction with dopamine receptors. This research is significant in developing new treatments for neurological disorders and understanding the mechanisms of existing drugs (Enguehard-Gueiffier et al., 2006).
Protein Kinase Inhibition
3-Methylpiperazin-2-one has been a part of the structure of protein kinase inhibitors, which are crucial in cell signaling and cancer research. Different sources of this compound have shown varying properties, indicating the importance of its purity and synthesis method in scientific studies (Quick et al., 1992).
Anticancer Research
In the field of anticancer research, derivatives of 3-Methylpiperazin-2-one have shown significant activity against various cancer cell lines, highlighting its potential as a component in anticancer agents (Romero et al., 2020).
Safety And Hazards
Limited information available; handle with caution.
Future Directions
Investigate its pharmacological potential, explore derivatives, and assess its safety profile.
Remember that ®-3-Methylpiperazin-2-one is a promising compound, and further research is needed to unlock its full potential. 🌟
properties
IUPAC Name |
3-methylpiperazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c1-4-5(8)7-3-2-6-4/h4,6H,2-3H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPUWRUTIOUGMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00408401 | |
Record name | 3-methylpiperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00408401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylpiperazin-2-one | |
CAS RN |
23936-11-0, 78551-38-9 | |
Record name | 3-methylpiperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00408401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-3-Methyl-2-ketopiperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Methyl-2-ketopiperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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